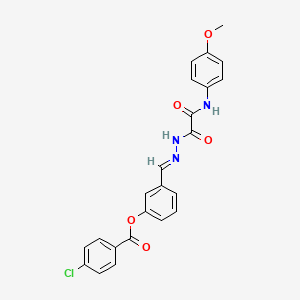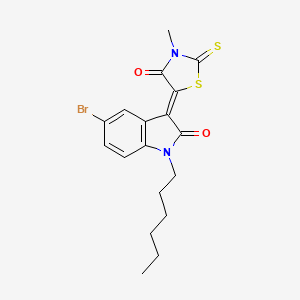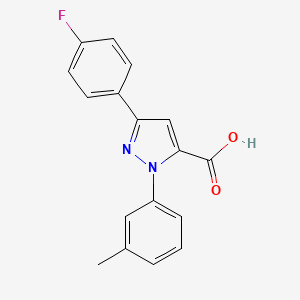![molecular formula C28H31ClN2O4 B15085089 2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide](/img/structure/B15085089.png)
2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide is a complex organic compound with a unique structure that includes butyl, chlorophenyl, methoxy, and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide typically involves multiple steps, including condensation and alkylation reactions. One common method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on benzene rings to introduce the butyl and chlorophenyl groups . The reaction conditions often require specific temperatures and the use of catalysts such as ferric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenolic compounds.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while reduction can produce amine-containing compounds.
Applications De Recherche Scientifique
2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-tert-butylphenoxy)propanoic acid: Similar in structure but with different functional groups.
4-chloro-4’-methoxychalcone: Shares the chlorophenyl and methoxy groups but differs in overall structure.
Uniqueness
What sets 2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple fields of research.
Propriétés
Formule moléculaire |
C28H31ClN2O4 |
|---|---|
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C28H31ClN2O4/c1-3-5-6-21-9-14-25(15-10-21)34-20-28(32)31-30-18-23-11-16-26(27(17-23)33-4-2)35-19-22-7-12-24(29)13-8-22/h7-18H,3-6,19-20H2,1-2H3,(H,31,32)/b30-18+ |
Clé InChI |
YXCWGHJAFGBJJO-UXHLAJHPSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |
SMILES canonique |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15085006.png)
![3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide](/img/structure/B15085012.png)
![N'-[(E)-phenylmethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B15085021.png)
![N-(2,4-difluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B15085027.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15085040.png)



![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085067.png)
![2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B15085068.png)

![Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B15085072.png)
![methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B15085075.png)

